SB297006

Beschreibung

Eigenschaften

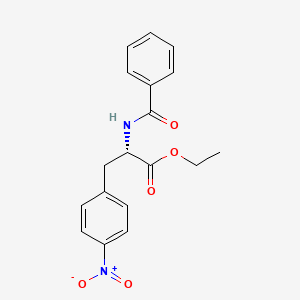

IUPAC Name |

ethyl (2S)-2-benzamido-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZXGSZPWXRHIN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58816-69-6 | |

| Record name | 58816-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of SB297006

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB297006 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). Its mechanism of action centers on the competitive inhibition of binding of endogenous chemokine ligands, such as eotaxin (CCL11), to the CCR3 receptor. This blockade effectively abrogates the downstream signaling cascades responsible for eosinophil activation and recruitment, key events in the pathophysiology of allergic inflammatory diseases like asthma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional inhibition of cellular responses, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

Eosinophils are key effector cells in the pathogenesis of allergic diseases, including asthma and allergic rhinitis.[1] The recruitment and activation of eosinophils at sites of inflammation are primarily mediated by the interaction of chemokines with their receptors on the eosinophil surface. Among these, the CCR3 receptor and its ligands, particularly eotaxin-1 (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4), play a pivotal role.[1] Consequently, antagonism of the CCR3 receptor represents a promising therapeutic strategy for the treatment of eosinophil-mediated inflammatory conditions.

This compound is a small molecule antagonist developed as a selective inhibitor of the CCR3 receptor.[1] This document details the molecular and cellular mechanisms by which this compound exerts its pharmacological effects.

Core Mechanism of Action: CCR3 Antagonism

The primary mechanism of action of this compound is its function as a competitive antagonist at the CCR3 receptor. It binds to the receptor and sterically hinders the binding of cognate chemokines, thereby preventing receptor activation and subsequent intracellular signaling.

Binding Affinity to CCR3

This compound exhibits high affinity for the human CCR3 receptor. This has been quantified through competitive radioligand binding assays, which measure the ability of the compound to displace a radiolabeled ligand from the receptor.

Table 1: Binding Affinity of this compound for the Human CCR3 Receptor

| Radioligand | Cell Type | Ki (nM) |

| [125I]Eotaxin | Human Eosinophils | 1.3 ± 0.2 |

| [125I]MCP-4 | Human Eosinophils | 2.5 ± 0.5 |

Data presented as mean ± S.E.M.

Functional Antagonism

The antagonistic activity of this compound is demonstrated by its ability to inhibit the functional responses of eosinophils and other CCR3-expressing cells to chemokine stimulation. Key functional assays include the inhibition of chemokine-induced calcium mobilization and chemotaxis.

Binding of chemokines to the G-protein coupled CCR3 receptor triggers a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a critical second messenger in cell activation. This compound potently inhibits this response.

Table 2: Inhibition of Eotaxin-Induced Calcium Mobilization by this compound

| Cell Type | Stimulating Ligand | IC50 (nM) |

| Human Eosinophils | Eotaxin | 10 ± 2 |

| RBL-2H3-CCR3 cells | Eotaxin | 8 ± 1 |

Data presented as mean ± S.E.M.

A hallmark of eosinophil function in allergic inflammation is their directed migration (chemotaxis) towards a gradient of chemoattractants. This compound effectively blocks this process.

Table 3: Inhibition of Eotaxin-Induced Eosinophil Chemotaxis by this compound

| Cell Type | Chemoattractant | IC50 (nM) |

| Human Eosinophils | Eotaxin | 20 ± 5 |

Data presented as mean ± S.E.M.

Signaling Pathways

The binding of eotaxin to CCR3 initiates a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the CCR3 receptor on human eosinophils.

Methodology:

-

Eosinophil Isolation: Human eosinophils are isolated from peripheral blood of healthy donors using standard methods such as dextran (B179266) sedimentation followed by magnetic cell sorting (MACS) to deplete other leukocytes.

-

Membrane Preparation: Isolated eosinophils are resuspended in hypotonic lysis buffer and homogenized. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in binding buffer.

-

Binding Reaction: Eosinophil membranes are incubated in a 96-well plate with a fixed concentration of [125I]eotaxin (e.g., 0.1 nM) and a range of concentrations of this compound (e.g., 10-11 to 10-5 M) in a total volume of 250 µL of binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4). Non-specific binding is determined in the presence of a high concentration of unlabeled eotaxin (e.g., 100 nM).

-

Incubation and Filtration: The plate is incubated at room temperature for 60 minutes with gentle agitation. The binding reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification and Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization in response to eotaxin and its inhibition by this compound.

Methodology:

-

Cell Preparation and Dye Loading: Human eosinophils or RBL-2H3 cells stably expressing CCR3 are washed and resuspended in a physiological salt solution. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubation at 37°C.

-

Assay Procedure: The dye-loaded cells are washed and placed in a fluorometer cuvette or a 96-well plate. A baseline fluorescence reading is established. This compound or vehicle is added and incubated for a short period.

-

Stimulation and Measurement: Eotaxin is then added to stimulate the cells, and the change in fluorescence intensity is monitored over time. The fluorescence signal is proportional to the intracellular calcium concentration.

-

Data Analysis: The peak increase in fluorescence following eotaxin stimulation is measured. The percentage inhibition by this compound at various concentrations is calculated, and the IC50 value is determined by non-linear regression.

Eosinophil Chemotaxis Assay

This protocol describes the assessment of eosinophil migration towards an eotaxin gradient and its inhibition by this compound using a multi-well chemotaxis chamber.

Methodology:

-

Cell and Reagent Preparation: Human eosinophils are isolated and resuspended in assay medium. Eotaxin is diluted to the desired concentration in the same medium to act as the chemoattractant. This compound is prepared at various concentrations.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower wells are filled with the eotaxin solution. The eosinophil suspension, pre-incubated with this compound or vehicle, is added to the upper wells.

-

Incubation: The chamber is incubated at 37°C in a humidified incubator to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification of Migration: After the incubation period, the number of cells that have migrated to the lower wells is quantified. This can be done by cell counting using a microscope or by using a fluorescent dye to label the migrated cells and measuring the fluorescence.

-

Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the vehicle control. The percentage inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion

This compound is a high-affinity, selective, and potent competitive antagonist of the CCR3 receptor. Its mechanism of action involves the direct blockade of chemokine binding to CCR3, leading to the inhibition of key eosinophil functions such as calcium mobilization and chemotaxis. This targeted action on the eotaxin/CCR3 axis underscores the therapeutic potential of this compound in the treatment of asthma and other allergic inflammatory diseases characterized by eosinophilia. The experimental protocols provided herein offer a robust framework for the continued investigation and development of CCR3 antagonists.

References

The Function of SB297006: A Technical Guide to a Selective CCR3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB297006 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). This receptor plays a pivotal role in the recruitment and activation of eosinophils, key inflammatory cells implicated in the pathogenesis of allergic diseases such as asthma. By competitively inhibiting the binding of endogenous ligands, primarily eotaxins (CCL11, CCL24, CCL26), to CCR3, this compound effectively abrogates downstream signaling cascades, leading to the suppression of eosinophil chemotaxis and calcium mobilization. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways.

Core Function and Mechanism of Action

This compound functions as a selective antagonist of the CCR3 receptor. Eosinophils, which are central to the pathophysiology of asthma and other allergic inflammatory conditions, highly express CCR3. The binding of chemokines like eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26) to CCR3 initiates a signaling cascade that results in eosinophil migration to inflammatory sites. This compound competitively blocks this interaction, thereby inhibiting the recruitment of eosinophils and mitigating the inflammatory response.[1][2]

Signaling Pathway

The binding of eotaxins to the G-protein coupled receptor CCR3 triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a critical second messenger for cellular activation and chemotaxis. This compound, by blocking the initial ligand-receptor interaction, prevents these downstream signaling events.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound

| Assay Type | Ligand/Stimulus | Cell Type | Endpoint | IC50 |

| CCR3 Antagonism | - | - | CCR3 Receptor | 2.5 µM |

| Calcium Mobilization | Eotaxin, Eotaxin-2, MCP-4 | Human Eosinophils | Inhibition of Ca²⁺ influx | Potent Inhibition |

Note: Specific IC50 values for calcium mobilization and Ki values for receptor binding are not consistently reported in publicly available literature. The IC50 for CCR3 antagonism is a general value and may vary depending on the specific assay conditions.

Table 2: Selectivity Profile of this compound

| Receptor | Selectivity Fold vs. CCR3 |

| CXCR1 | >250 |

| CXCR2 | >250 |

| CCR1 | >250 |

| CCR7 | >250 |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for the CCR3 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing human CCR3 (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A serial dilution of this compound (or vehicle for total binding).

-

A fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]Eotaxin).

-

The prepared cell membranes.

-

-

For non-specific binding control wells, add a high concentration of a non-radiolabeled CCR3 ligand.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Eosinophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit the directed migration of eosinophils towards a chemoattractant.

Protocol:

-

Eosinophil Isolation:

-

Isolate eosinophils from the peripheral blood of healthy or allergic donors using density gradient centrifugation followed by negative magnetic selection.

-

Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

-

Chemotaxis Assay:

-

Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

-

Add a solution of a CCR3 ligand (e.g., 10-100 ng/mL of eotaxin-1) to the lower wells.

-

In the upper wells, add the eosinophil suspension that has been pre-incubated with various concentrations of this compound or vehicle control.

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-3 hours.

-

-

Quantification of Migration:

-

After incubation, remove the membrane and fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Alternatively, quantify migration by measuring the fluorescence of labeled cells that have migrated to the lower chamber.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Calcium Mobilization Assay

This assay assesses the effect of this compound on the increase in intracellular calcium concentration in response to CCR3 activation.

Protocol:

-

Cell Preparation and Dye Loading:

-

Use CCR3-expressing cells (e.g., primary eosinophils or a stable cell line).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

-

Assay Procedure:

-

Plate the dye-loaded cells in a 96- or 384-well black, clear-bottom plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Add a CCR3 agonist (e.g., eotaxin-1) to the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the calcium response for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

In Vivo Ovalbumin-Induced Asthma Model

This animal model is used to evaluate the efficacy of this compound in a disease-relevant setting.

Protocol:

-

Sensitization:

-

Sensitize mice (e.g., BALB/c strain) by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (B78521) on, for example, days 0 and 14.

-

-

Challenge:

-

On subsequent days (e.g., days 21, 22, and 23), challenge the sensitized mice with an aerosolized solution of OVA to induce an asthmatic response.

-

-

This compound Administration:

-

Administer this compound to a group of sensitized and challenged mice. The route of administration (e.g., oral, intraperitoneal) and dosing schedule will depend on the pharmacokinetic properties of the compound and the study design. A control group should receive a vehicle.

-

-

Assessment of Airway Inflammation and Hyperresponsiveness:

-

Approximately 24-48 hours after the final OVA challenge, assess various parameters, including:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to quantify the influx of inflammatory cells, particularly eosinophils.

-

Lung Histology: Perfuse and fix the lungs for histological analysis to assess peribronchial and perivascular inflammation and mucus production.

-

Airway Hyperresponsiveness (AHR): Measure the change in lung function (e.g., airway resistance) in response to increasing doses of a bronchoconstrictor like methacholine.

-

-

-

Data Analysis:

-

Compare the inflammatory cell counts, histological scores, and AHR between the this compound-treated group and the vehicle-treated control group to determine the efficacy of the compound.

-

Conclusion

This compound is a valuable research tool for investigating the role of CCR3 and eosinophils in allergic inflammation. Its high potency and selectivity make it a specific inhibitor for in vitro and in vivo studies. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other potential CCR3 antagonists, which hold therapeutic promise for the treatment of asthma and other eosinophil-driven diseases. Further research is warranted to fully elucidate its clinical potential.

References

- 1. CCL26/eotaxin-3 is more effective to induce the migration of eosinophils of asthmatics than CCL11/eotaxin-1 and CCL24/eotaxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective eosinophil transendothelial migration triggered by eotaxin via modulation of Mac-1/ICAM-1 and VLA-4/VCAM-1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB297006: A Selective CCR3 Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Initial Premise Correction: This document provides a detailed technical overview of the compound SB297006. It is important to note that initial interest in this compound may have been associated with the tachykinin NK3 receptor. However, extensive characterization has definitively identified this compound as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). This guide will focus on its established role as a CCR3 antagonist.

Executive Summary

This compound is a small molecule, non-peptide antagonist of the human C-C chemokine receptor 3 (CCR3). CCR3 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, a type of white blood cell implicated in the pathophysiology of allergic and inflammatory diseases such as asthma. By competitively blocking the binding of endogenous chemokine ligands, primarily eotaxins (CCL11, CCL24, CCL26) and other chemokines like MCP-4 (CCL13), to the CCR3 receptor, this compound effectively inhibits downstream signaling pathways that lead to eosinophil chemotaxis and activation. This technical guide provides a comprehensive summary of the in vitro pharmacological profile of this compound, including its binding affinity and functional potency, alongside detailed experimental protocols for its characterization.

Chemical Properties

| Property | Value |

| Chemical Name | N-Benzoyl-4-nitro-L-phenylalanine ethyl ester |

| Molecular Formula | C₁₈H₁₈N₂O₅ |

| Molecular Weight | 342.35 g/mol |

| CAS Number | 58816-69-6 |

| Appearance | Solid |

Quantitative Pharmacological Data

The in vitro activity of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data for its interaction with the human CCR3 receptor.

Table 3.1: Binding Affinity of this compound for Human CCR3 Receptor

| Parameter | Radioligand | Cell Type/Membrane Preparation | Value | Reference |

| Kᵢ | ¹²⁵I-eotaxin, ¹²⁵I-MCP-4 | Human eosinophils | High Affinity | [1] |

Table 3.2: In Vitro Functional Potency of this compound

This compound is a potent inhibitor of chemokine-induced intracellular calcium mobilization, a key step in the signaling cascade following CCR3 activation.

| Assay Type | Stimulating Ligand | Cell Line | IC₅₀ (nM) | Reference |

| Calcium Mobilization | MCP-4 (CCL13) | RBL-2H3 cells expressing human CCR3 | 80 | |

| Calcium Mobilization | Eotaxin-2 (CCL24) | RBL-2H3 cells expressing human CCR3 | 90 | |

| Calcium Mobilization | Eotaxin (CCL11) | RBL-2H3 cells expressing human CCR3 | 210 | |

| General CCR3 Antagonism | Not Specified | Not Specified | 39 | [2] |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the CCR3 receptor. In its native state, the binding of chemokines such as eotaxin to CCR3 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins (primarily Gαi). This activation triggers a signaling cascade that includes the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, which is a critical signal for cellular responses like chemotaxis and degranulation. This compound physically blocks the binding of these chemokines to CCR3, thereby preventing the initiation of this signaling cascade.

Experimental Protocols

The characterization of this compound as a CCR3 antagonist involves two key types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to inhibit chemokine-induced cellular responses.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the ability of this compound to compete with a radiolabeled chemokine for binding to the CCR3 receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for the human CCR3 receptor.

Materials:

-

Human eosinophils or a cell line stably expressing the human CCR3 receptor (e.g., RBL-2H3-CCR3).

-

Membrane preparation from the cells.

-

Radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin or ¹²⁵I-MCP-4).

-

This compound at a range of concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the CCR3 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist.

Objective: To determine the functional potency (IC₅₀) of this compound in blocking CCR3-mediated signaling.

Materials:

-

A cell line stably expressing the human CCR3 receptor (e.g., RBL-2H3-CCR3).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A CCR3 agonist (e.g., eotaxin, eotaxin-2, or MCP-4).

-

This compound at a range of concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the CCR3-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer at 37°C for a specified time (e.g., 60 minutes).

-

Compound Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Inject a fixed concentration of the CCR3 agonist into each well and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced response against the concentration of this compound to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the in vitro characterization of a CCR3 antagonist like this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR3 receptor. Its ability to inhibit the binding of key chemokines and subsequent intracellular signaling pathways highlights its potential as a research tool for investigating the role of CCR3 and eosinophils in inflammatory and allergic diseases. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and in the broader field of chemokine receptor antagonism. Further in vivo studies would be necessary to fully elucidate the therapeutic potential of this compound.

References

SB297006: A Potent and Selective CCR3 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SB297006 is a small molecule compound identified as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).[1] Its chemical name is N-Benzoyl-4-nitroaniline ethyl ester.[1] As a selective blocker of CCR3, this compound has become a valuable tool in scientific research for investigating the physiological and pathological roles of this receptor. CCR3 is a G protein-coupled receptor that is predominantly expressed on eosinophils, basophils, and a subset of T helper 2 (Th2) cells. It plays a crucial role in the recruitment of these inflammatory cells to sites of allergic inflammation, making it a key target for therapeutic intervention in diseases such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound, along with detailed experimental protocols for key assays used to characterize its activity.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is presented below. Its fundamental properties are summarized in the table for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl (2S)-2-(benzoylamino)-3-(4-nitrophenyl)propanoate | N/A |

| Chemical Formula | C18H18N2O5 | [1] |

| Molecular Weight | 342.35 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Solubility | DMSO: ≥ 68 mg/mL (198.62 mM) Ethanol: ~20 mg/mL | [2] |

| Melting Point | Not available | N/A |

| Storage | Store at room temperature | [1] |

Pharmacological Properties

This compound is a potent and selective antagonist of the CCR3 receptor. Its pharmacological profile is characterized by its high binding affinity for CCR3 and its ability to inhibit the functional responses induced by CCR3 ligands, such as eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemoattractant protein-4 (MCP-4).

Mechanism of Action

This compound exerts its antagonistic effect by binding to the CCR3 receptor and competitively inhibiting the binding of its natural chemokine ligands. This blockade of ligand binding prevents the conformational changes in the receptor that are necessary for the activation of intracellular signaling pathways. As a result, downstream events such as calcium mobilization, chemotaxis, and cellular activation are inhibited.

Figure 1: this compound Mechanism of Action at the CCR3 Receptor.

Potency and Selectivity

This compound exhibits high potency as a CCR3 antagonist, with reported IC50 values in the nanomolar range. It also demonstrates significant selectivity for CCR3 over other chemokine receptors.

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Cell Line | Ligand | Source |

| CCR3 Antagonism (IC50) | 39 nM | RBL-2H3-CCR3 | Eotaxin | [1] |

| Inhibition of Ca²⁺ Mobilization (IC50) | 210 nM | RBL-2H3-CCR3 | Eotaxin | [1] |

| 90 nM | RBL-2H3-CCR3 | Eotaxin-2 | [1] | |

| 80 nM | RBL-2H3-CCR3 | MCP-4 | [1] | |

| Selectivity (IC50) | >27 µM for CXCR1, CXCR2, CCR1, CCR7 | Various | N/A | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of CCR3 antagonists like this compound.

CCR3 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR3 receptor. It typically involves the use of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-eotaxin) and cell membranes or whole cells expressing the CCR3 receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human CCR3 receptor (e.g., HEK293 or RBL-2H3 cells) under standard conditions.

-

Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membranes, a constant concentration of ¹²⁵I-eotaxin, and varying concentrations of the test compound (this compound).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled CCR3 ligand.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

References

Technical Guide: SB297006, a Selective CCR3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological characteristics of SB297006, a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). This document outlines its binding affinity, the associated signaling pathways of its target receptor, and detailed experimental protocols for its characterization.

Core Target Receptor: C-C Chemokine Receptor 3 (CCR3)

This compound is a selective antagonist of the C-C chemokine receptor 3 (CCR3), a G protein-coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes. CCR3 plays a pivotal role in the inflammatory response by mediating the chemotaxis of these immune cells to sites of inflammation. Its natural ligands include several chemokines, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and monocyte chemoattractant protein-4 (MCP-4).[1] By blocking the binding of these chemokines, this compound effectively inhibits the downstream signaling cascades that lead to eosinophil recruitment and activation, making it a valuable tool for studying and potentially treating inflammatory and allergic conditions.[2]

Binding Affinity of this compound

This compound demonstrates high-affinity binding to the CCR3 receptor, effectively inhibiting the functional responses induced by its natural ligands. The binding affinity is typically quantified through functional assays that measure the inhibition of chemokine-induced cellular responses, such as intracellular calcium mobilization.

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Assay Type | Ligand | Cell Type | IC50 (nM) |

| Ca2+ Mobilization | Eotaxin | Human Eosinophils | 210 |

| Ca2+ Mobilization | Eotaxin-2 | Human Eosinophils | 90 |

| Ca2+ Mobilization | MCP-4 | Human Eosinophils | 80 |

Data sourced from Abcam product datasheet.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a representative method for determining the binding affinity (Ki) of this compound for the CCR3 receptor using a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents:

-

Membrane Preparation: Cell membranes prepared from a cell line stably expressing human CCR3 (e.g., RBL-2H3-CCR3 cells).[1]

-

Radioligand: A suitable radiolabeled CCR3 ligand, such as [125I]-eotaxin.

-

Unlabeled Competitor: this compound of known concentration.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM HEPES, 500 mM NaCl, pH 7.4.

-

96-well Plates: For sample incubation.

-

Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Fluid and Counter: For radioactivity measurement.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + varying concentrations of this compound).

-

Incubation: To each well, add the following in order:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of an unlabeled CCR3 ligand (e.g., 1 µM eotaxin) for non-specific binding, or 50 µL of this compound at various concentrations.

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the CCR3-expressing cell membrane preparation (typically 10-20 µg of protein per well).

-

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist.

Materials and Reagents:

-

Cells: A cell line endogenously expressing or stably transfected with CCR3 (e.g., human eosinophils or RBL-2H3-CCR3 cells).

-

Calcium-sensitive Fluorescent Dye: E.g., Fura-2 AM or Fluo-4 AM.

-

CCR3 Agonist: E.g., eotaxin, eotaxin-2, or MCP-4.

-

This compound: At various concentrations.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Washing: Wash the cells to remove excess dye.

-

Incubation with Antagonist: Add varying concentrations of this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Place the cell plate in the FLIPR instrument and add the CCR3 agonist.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Visualizations

CCR3 Signaling Pathway

Upon binding of its chemokine ligands, CCR3 undergoes a conformational change that activates an associated heterotrimeric G protein, typically of the Gαi subtype.[3] This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These signaling events ultimately lead to the cellular responses associated with eosinophil activation, including chemotaxis, degranulation, and the production of reactive oxygen species.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay to determine the binding affinity of this compound.

References

- 1. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cholesterol Is a Dose-Dependent Positive Allosteric Modulator of CCR3 Ligand Affinity and G Protein Coupling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Efficacy of SB297006: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB297006 is a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3), a key mediator in eosinophilic inflammation and a potential therapeutic target for a range of inflammatory and neurodegenerative conditions. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications.

Core Data Summary

The following tables summarize the key quantitative data from in vitro studies characterizing the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Ligand | Cell Type | Parameter | Value | Reference |

| CCR3 Antagonism | - | - | IC50 | 2.5 µM / 39 nM | [1] |

| Calcium Mobilization | Eotaxin | Human Eosinophils | IC50 | 210 nM | |

| Calcium Mobilization | Eotaxin-2 | Human Eosinophils | IC50 | 90 nM | |

| Calcium Mobilization | MCP-4 | Human Eosinophils | IC50 | 80 nM | |

| Neural Progenitor Cell Proliferation | CCL11 | Mouse Neural Progenitor Cells | Concentration for significant inhibition | 100 µM | [2] |

In Vitro Studies: Methodologies and Findings

Calcium Mobilization Assay

Objective: To determine the inhibitory effect of this compound on chemokine-induced intracellular calcium mobilization in human eosinophils.

Experimental Protocol:

-

Cell Preparation: Isolate human eosinophils from peripheral blood using standard density gradient centrifugation and negative selection techniques.

-

Dye Loading: Resuspend purified eosinophils in a suitable buffer and load with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the dye-loaded eosinophils with varying concentrations of this compound or vehicle control for a specified period.

-

Chemokine Stimulation: Add a CCR3 ligand (eotaxin, eotaxin-2, or MCP-4) at a predetermined concentration (typically EC80) to induce calcium mobilization.

-

Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Key Findings: this compound potently inhibits calcium mobilization induced by the CCR3 ligands eotaxin, eotaxin-2, and MCP-4 in human eosinophils, with IC50 values in the nanomolar range. This demonstrates its direct antagonistic effect on CCR3 signaling.

Eosinophil Chemotaxis Assay

Objective: To evaluate the ability of this compound to block the migration of eosinophils towards a CCR3 ligand.

Experimental Protocol:

-

Cell Preparation: Isolate human eosinophils as described for the calcium mobilization assay.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane separating the upper and lower wells.

-

Chemoattractant and Inhibitor: Add a CCR3 ligand (e.g., eotaxin) to the lower wells. In the upper wells, add the eosinophil suspension pre-incubated with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-3 hours).

-

Quantification of Migration: Quantify the number of migrated cells in the lower chamber by manual counting using a microscope or by using a plate reader-based method (e.g., measuring eosinophil peroxidase activity).

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration and determine the IC50 value.

Key Findings: As a potent CCR3 antagonist, this compound is expected to inhibit eotaxin-induced eosinophil chemotaxis. Studies on the closely related compound SB-328437 have shown potent inhibition of eosinophil migration, suggesting a similar effect for this compound.

Neural Progenitor Cell Proliferation Assay

Objective: To assess the effect of this compound on CCL11-induced proliferation of neural progenitor cells (NPCs).

Experimental Protocol:

-

Cell Culture: Culture mouse neural progenitor cells in a suitable growth medium.

-

Treatment: Pre-incubate the NPCs with this compound (100 µM) for 30 minutes.

-

Stimulation: Add recombinant mouse CCL11 to the culture medium to stimulate proliferation.

-

Proliferation Assessment: After a defined incubation period (e.g., 72 hours), assess cell proliferation using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.

-

Data Analysis: Compare the absorbance values between the control, CCL11-stimulated, and this compound-treated groups to determine the inhibitory effect of the compound.[2]

Key Findings: this compound at a concentration of 100 µM significantly inhibits the proliferation of mouse neural progenitor cells induced by CCL11, suggesting a role for CCR3 in neurogenesis.[2]

In Vivo Studies: Methodology and Findings

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

Objective: To investigate the neuroprotective effects of this compound in a rodent model of ischemic stroke.

Experimental Protocol:

-

Animal Model: Use adult male rats or mice.

-

Anesthesia: Anesthetize the animals using a suitable anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA and temporarily clamp the CCA and ICA.

-

Introduce a silicon-coated monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

-

-

Drug Administration: Administer this compound or vehicle control intraperitoneally at a specified dose and time relative to the MCAO procedure (e.g., at the time of reperfusion).

-

Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

-

Outcome Assessment:

-

Neurological Deficit Scoring: Evaluate neurological function at various time points post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the study, sacrifice the animals, and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Key Findings: While specific in vivo efficacy data for this compound in the MCAO model is not detailed in the available literature, its use in a stroke model has been reported. Given its role as a CCR3 antagonist and the involvement of CCR3 in post-stroke inflammation, it is hypothesized that this compound would reduce infarct volume and improve neurological outcomes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.

Caption: CCR3 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro calcium mobilization assay.

Caption: Experimental workflow for the in vivo MCAO stroke model.

Conclusion

This compound is a well-characterized CCR3 antagonist with potent in vitro activity. Its ability to inhibit key cellular responses mediated by CCR3, such as calcium mobilization and chemotaxis in eosinophils, and proliferation in neural progenitor cells, highlights its therapeutic potential. Further in vivo studies are warranted to fully elucidate its efficacy in disease models, particularly in the context of ischemic stroke and other inflammatory conditions. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SB297006

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB297006 is a selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the chemotaxis of eosinophils, a type of white blood cell implicated in the pathogenesis of allergic inflammatory diseases such as asthma. By blocking the action of chemokines like eotaxin (CCL11) at this receptor, this compound presents a therapeutic potential for eosinophil-driven inflammation. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, along with detailed experimental protocols and visualizations of key pathways.

Pharmacodynamics

This compound exerts its pharmacological effects by competitively inhibiting the binding of endogenous ligands to the CCR3 receptor. This antagonism has been characterized through various in vitro assays, demonstrating its potency and selectivity.

In Vitro Potency and Selectivity

For comparative context, other small molecule CCR3 antagonists have been reported with subnanomolar to low nanomolar IC50 values in binding and functional assays. For instance, YM-355179 inhibited the binding of CCL11 to CCR3-expressing cells with an IC50 of 7.6 nM and inhibited CCL11-induced calcium influx and chemotaxis with IC50 values of 8.0 nM and 24 nM, respectively.[2] Another antagonist, UCB35625, inhibited CCR3-eotaxin-induced chemotaxis with an IC50 of 93.7 nM.[3]

Table 1: Summary of In Vitro Pharmacodynamic Properties of this compound

| Parameter | Description | Result | Reference |

| Target | C-C Chemokine Receptor 3 (CCR3) | Antagonist | [1][4] |

| Mechanism of Action | Competitive inhibition of ligand binding | Blocks eotaxin and MCP-4 binding | [1] |

| Functional Inhibition | Inhibition of intracellular calcium mobilization | Potent inhibitor in RBL-2H3-CCR3 cells and eosinophils | [1][5] |

| Selectivity | High selectivity for CCR3 | Affirmed against a panel of 10 other seven-transmembrane receptors | [5] |

Signaling Pathway

This compound acts by blocking the CCR3 signaling cascade, which is initiated by the binding of chemokines such as eotaxin (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13). This binding normally triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. Subsequent downstream signaling events include the mobilization of intracellular calcium and the activation of pathways leading to cellular chemotaxis and activation. By competitively binding to CCR3, this compound prevents these initial steps, thereby abrogating the inflammatory response mediated by eosinophils.

Pharmacokinetics

To date, there is a notable absence of publicly available, detailed pharmacokinetic data for this compound from formal preclinical development studies. However, a recent in vivo study in a mouse model of stroke provides the first insights into its administration and effects in a living organism.

In Vivo Administration

In a study investigating the role of CCL11 in post-stroke brain injury, this compound was administered to mice via intraperitoneal injection.

Table 2: Summary of In Vivo Administration of this compound

| Parameter | Description | Value | Reference |

| Animal Model | Mouse (C57BL/6) | - | |

| Route of Administration | Intraperitoneal (IP) injection | - | |

| Dosage | 1 mg/kg bodyweight | - | |

| Frequency | Daily injections for three consecutive days | - | |

| Vehicle | DMSO | - |

This study demonstrated that this compound could significantly reverse the detrimental effects of CCL11 on the ischemic brain, suggesting that the compound reaches effective concentrations in the central nervous system after peripheral administration. However, specific pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability were not reported. The authors of this 2020 study noted that, to the best of their knowledge, this compound had not been previously used in an in vivo model.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on standard methodologies for studying chemokine receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of this compound to the CCR3 receptor.

-

Cell/Membrane Preparation : Membranes are prepared from cells endogenously expressing CCR3 (e.g., human eosinophils) or from a cell line stably transfected with the human CCR3 gene (e.g., RBL-2H3-CCR3).

-

Radioligand : A radiolabeled CCR3 ligand, typically [125I]eotaxin or [125I]MCP-4, is used.

-

Assay Procedure :

-

A constant concentration of the radioligand is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the CCR3 receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR3 ligand.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by filtration.

-

The amount of bound radioactivity is quantified using a gamma counter.

-

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit chemokine-induced calcium signaling.

-

Cell Preparation : RBL-2H3-CCR3 cells or isolated human eosinophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure :

-

The dye-loaded cells are placed in a microplate.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

A CCR3 agonist (e.g., eotaxin or MCP-4) is added to stimulate the cells.

-

The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

-

Data Analysis : The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal. An IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the maximum calcium response.

Eosinophil Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of eosinophils towards a chemoattractant.

-

Cell Isolation : Eosinophils are isolated from human peripheral blood.

-

Chemotaxis Chamber : A multi-well chemotaxis chamber (e.g., a modified Boyden chamber) with a porous membrane is used.

-

Assay Procedure :

-

A solution containing a CCR3 agonist (e.g., eotaxin) is placed in the lower wells of the chamber.

-

Isolated eosinophils, pre-incubated with various concentrations of this compound or vehicle, are placed in the upper wells.

-

The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractant.

-

-

Quantification : The number of migrated cells in the lower wells is quantified, for example, by counting under a microscope or by measuring eosinophil peroxidase activity.

-

Data Analysis : The concentration of this compound that inhibits 50% of the eosinophil migration (IC50) is determined.

Conclusion

This compound is a potent and selective antagonist of the CCR3 receptor with demonstrated in vitro efficacy in blocking key signaling and functional responses in eosinophils. While detailed quantitative pharmacodynamic data remains to be fully disclosed in publicly accessible literature, its high affinity and functional antagonism are well-established. The recent use of this compound in an in vivo model provides the first glimpse into its potential for systemic administration and therapeutic effect, although a comprehensive pharmacokinetic profile is yet to be determined. The experimental protocols outlined in this guide provide a foundation for further investigation and characterization of this and similar CCR3 antagonists. Future research should focus on elucidating the complete pharmacokinetic profile of this compound and further defining its therapeutic potential in relevant disease models.

References

- 1. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CCL11 Differentially Affects Post-Stroke Brain Injury and Neuroregeneration in Mice Depending on Age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP3050574B1 - Use of plerixafor for treating and/or preventing acute exacerbations of chronic obstructive pulmonary disease - Google Patents [patents.google.com]

SB297006: A Technical Guide for CNS Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB297006 is a potent and selective non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 and its ligands, such as eotaxin (CCL11), are key players in inflammatory pathways, which are increasingly implicated in the pathophysiology of various Central Nervous System (CNS) disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation in the context of CNS research.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the CCR3 receptor, thereby preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling cascades that lead to inflammatory cell recruitment and activation. In the CNS, CCR3 is expressed on various cell types, including microglia, astrocytes, and neurons, suggesting a direct role in neuroinflammatory processes.[1][2] Inhibition of CCR3 by antagonists like this compound has been shown to be neuroprotective in models of ischemic brain injury and may mitigate neuronal cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, demonstrating its high affinity and potent functional antagonism of the CCR3 receptor.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Binding Affinity (Ki) | 1.5 nM | Human eosinophil membranes, [¹²⁵I]eotaxin | (White et al., 2000) |

| Calcium Mobilization (IC₅₀) | 2.9 nM | RBL-2H3-CCR3 cells, eotaxin-induced | (White et al., 2000) |

| Eosinophil Chemotaxis (IC₅₀) | 12 nM | Human eosinophils, eotaxin-induced | (White et al., 2000) |

Signaling Pathway

The binding of chemokines like eotaxin to CCR3 initiates a complex signaling cascade. This compound, as a CCR3 antagonist, blocks these downstream events.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the CCR3 receptor.

Materials:

-

Human eosinophil membrane preparations (source of CCR3)

-

[¹²⁵I]eotaxin (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound (or vehicle for total binding), and 50 µL of [¹²⁵I]eotaxin (final concentration ~0.1 nM).

-

To determine non-specific binding, add a high concentration of unlabeled eotaxin (e.g., 1 µM) in separate wells.

-

Initiate the binding reaction by adding 100 µL of the eosinophil membrane preparation (approximately 10-20 µg of protein per well).

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. The Ki value is determined from the IC₅₀ value using the Cheng-Prusoff equation.[3]

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit eotaxin-induced intracellular calcium release.[4]

Materials:

-

RBL-2H3 cells stably expressing human CCR3 (RBL-2H3-CCR3)

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Eotaxin

-

This compound

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Seed RBL-2H3-CCR3 cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer for 60 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove extracellular dye.

-

Add 50 µL of various concentrations of this compound to the wells and incubate for 15 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and measure baseline fluorescence.

-

Add 50 µL of eotaxin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to stimulate the cells.

-

Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

-

The IC₅₀ value is calculated from the concentration-response curve of this compound inhibition.

Eosinophil Chemotaxis Assay

This assay assesses the functional effect of this compound on eosinophil migration towards a chemoattractant.

Materials:

-

Isolated human eosinophils

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Eotaxin

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (5 µm pore size)

Procedure:

-

Pre-incubate isolated human eosinophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

Place eotaxin (chemoattractant) in the lower wells of the chemotaxis chamber.

-

Place the filter over the lower wells.

-

Add the pre-incubated eosinophils to the upper wells.

-

Incubate the chamber for 60-90 minutes at 37°C in a humidified 5% CO₂ incubator.

-

After incubation, remove the filter, and stain and count the migrated cells on the lower side of the filter.

-

The IC₅₀ value is determined by the concentration of this compound that causes 50% inhibition of eosinophil migration.

Experimental Workflow: In Vivo CNS Efficacy Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of a CNS disorder characterized by neuroinflammation.

Conclusion

This compound is a valuable research tool for investigating the role of the CCR3-mediated inflammatory axis in CNS disorders. Its high affinity and potent antagonist activity make it a suitable candidate for both in vitro and in vivo studies aimed at understanding and potentially treating neuroinflammatory conditions. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound.

References

- 1. High-Content Genome-Wide RNAi Screen Reveals CCR3 as a Key Mediator of Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunohistochemical Study of the β-Chemokine Receptors CCR3 and CCR5 and Their Ligands in Normal and Alzheimer’s Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

The Role of SB297006 in Neurokinin Receptor Studies: A Technical Guide

An Important Clarification on the Target of SB297006

Initial investigations into the pharmacological profile of this compound reveal that it is not a neurokinin receptor antagonist. Instead, the scientific literature consistently characterizes this compound as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). Its primary role in research and drug development has been in the context of inhibiting eosinophil migration, with potential therapeutic applications in allergic inflammatory diseases such as asthma.

This guide will first provide a comprehensive overview of this compound in its correct pharmacological context as a CCR3 antagonist. Subsequently, to address the interest in neurokinin receptor studies, this document will offer a detailed technical guide on a well-established neurokinin receptor antagonist, Aprepitant, which is a selective antagonist of the neurokinin-1 (NK1) receptor.

Part 1: this compound - A CC Chemokine Receptor 3 (CCR3) Antagonist

This compound is a small molecule antagonist that has been instrumental in elucidating the role of the CCR3 receptor in inflammatory processes.

Quantitative Data for this compound

The following table summarizes the quantitative data for this compound's activity at the CCR3 receptor.

| Parameter | Value | Cell Line/System | Ligand | Reference |

| IC50 | 7.8 nM | Human eosinophils | Eotaxin-induced Ca2+ mobilization | [1] |

| IC50 | 11 nM | Human eosinophils | MCP-4-induced Ca2+ mobilization | [1] |

| Ki | 2.9 nM | Human eosinophil membranes | [125I]Eotaxin binding | [1] |

| Ki | 4.2 nM | Human eosinophil membranes | [125I]MCP-4 binding | [1] |

Experimental Protocols

Radioligand Binding Assay:

-

Objective: To determine the binding affinity of this compound to the CCR3 receptor.

-

Method:

-

Prepare membrane homogenates from human eosinophils or cells stably expressing the CCR3 receptor.

-

Incubate the membranes with a radiolabeled CCR3 ligand, such as [125I]eotaxin or [125I]MCP-4, in the presence of varying concentrations of this compound.

-

After incubation, separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a gamma counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay:

-

Objective: To assess the functional antagonism of this compound at the CCR3 receptor.

-

Method:

-

Load human eosinophils or CCR3-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a CCR3 agonist, such as eotaxin or MCP-4.

-

Measure the change in intracellular calcium concentration using a fluorometer.

-

Determine the IC50 value by plotting the inhibition of the calcium response against the concentration of this compound.

-

Signaling Pathway

The binding of chemokines like eotaxin to the CCR3 receptor, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades, leading to chemotaxis and cellular activation. This compound acts as a competitive antagonist, blocking these downstream effects.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of SB297006

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB297006 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a key receptor involved in the recruitment and activation of eosinophils, cell types implicated in the pathogenesis of allergic inflammatory diseases such as asthma. Eotaxin (CCL11), eotaxin-2 (CCL24), and monocyte chemotactic protein-4 (MCP-4) are some of the chemokines that bind to CCR3 and mediate its biological effects. By blocking the interaction of these chemokines with CCR3, this compound can inhibit downstream signaling pathways, leading to the attenuation of eosinophil-mediated inflammation. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound acts as a competitive antagonist at the CCR3 receptor, thereby preventing the binding of its cognate chemokines. This blockade inhibits the G-protein-mediated signaling cascade, which includes the inhibition of calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs) such as ERK2 and p38. The ultimate effect is the inhibition of eosinophil chemotaxis and degranulation.

Data Presentation

The following tables summarize the in vitro potency of this compound in various functional assays. The data is compiled from published literature.

Table 1: CCR3 Radioligand Binding Affinity of this compound

| Radioligand | Cell Type/Membrane Preparation | Ki (nM) | Reference |

| [125I]Eotaxin | Human Eosinophil Membranes | 2.5 ± 0.4 | [1] |

| [125I]MCP-4 | Human Eosinophil Membranes | 3.1 ± 0.6 | [1] |

Table 2: Functional Inhibition of CCR3-mediated Responses by this compound

| Assay | Cell Type | Stimulating Ligand | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | Calcium Mobilization | RBL-2H3-CCR3 cells | Eotaxin | 18 ± 3 |[1] | | Calcium Mobilization | Human Eosinophils | Eotaxin | 29 ± 5 |[1] | | Calcium Mobilization | RBL-2H3-CCR3 cells | MCP-4 | 22 ± 4 |[1] | | Chemotaxis | Human Eosinophils | Eotaxin | 10 ± 2 |[1] |

Mandatory Visualizations

Signaling Pathway of CCR3 and Inhibition by this compound

Caption: CCR3 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for evaluating this compound's in vitro activity.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCR3 receptor.

Materials:

-

Human eosinophils or CCR3-expressing cell line membranes

-

[125I]Eotaxin or [125I]MCP-4 (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 50 µL of the this compound dilution or vehicle control.

-

Add 50 µL of the membrane preparation (containing a known amount of protein) to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-